REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:14])=[C:6]([CH:13]=1)[C:7](N(OC)C)=[O:8].[CH3:15][Mg]Br>C1COCC1>[Br:1][C:2]1[CH:13]=[C:6]([C:7](=[O:8])[CH3:15])[C:5]([Cl:14])=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)N(C)OC)C1)Cl
|
Name
|
|
Quantity
|
96.5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 3 hours at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged into a 250 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
After removing the THF solvent
|
Type
|
CUSTOM
|
Details
|
via rotatory evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethylacetate and saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
After removing the ethylacetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |